molecular formula C15H12FN3O6 B14246635 N-(2,4-Dinitrophenyl)-3-fluoro-L-phenylalanine CAS No. 211985-26-1

N-(2,4-Dinitrophenyl)-3-fluoro-L-phenylalanine

Cat. No.: B14246635
CAS No.: 211985-26-1
M. Wt: 349.27 g/mol
InChI Key: RNTWKOHCIXYLQW-ZDUSSCGKSA-N
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Description

N-(2,4-Dinitrophenyl)-3-fluorophenylalanine is a synthetic organic compound that combines the structural features of 2,4-dinitrophenyl and 3-fluorophenylalanine

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-3-fluorophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted phenylalanines, and various aromatic compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-3-fluorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dinitrophenyl)-3-fluorophenylalanine is unique due to the combination of the dinitrophenyl and fluorophenylalanine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with enzymes and receptors that are not observed with the individual components .

Properties

CAS No.

211985-26-1

Molecular Formula

C15H12FN3O6

Molecular Weight

349.27 g/mol

IUPAC Name

(2S)-2-(2,4-dinitroanilino)-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C15H12FN3O6/c16-10-3-1-2-9(6-10)7-13(15(20)21)17-12-5-4-11(18(22)23)8-14(12)19(24)25/h1-6,8,13,17H,7H2,(H,20,21)/t13-/m0/s1

InChI Key

RNTWKOHCIXYLQW-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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